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molecular formula C10H21NO3 B1659779 N-(4,4-Diethoxybutyl)acetamide CAS No. 68029-07-2

N-(4,4-Diethoxybutyl)acetamide

Cat. No. B1659779
M. Wt: 203.28 g/mol
InChI Key: ANONYJUYWUFMOA-UHFFFAOYSA-N
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Patent
US05192797

Procedure details

20 g (196 mmol) of acetic anhydride in 100 ml of benzene are added drop by drop, at reflux, to a stirred suspension of 32 g (198 mmol) of 4,4-diethoxybutylamine and 24 g (174 mmol) of potassium carbonate in 600 ml of benzene. The mixture is heated to reflux for 15 min. and cooled, the precipitate is filtered and the filtrate is evaporated to dryness. The residual oil is treated with vegetable charcoal in 300 ml of diethyl ether and, after filtration and evaporation of the filtrate in vacuo, 37.3 g of oily product are obtained. n20D =1.4472.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[CH2:8]([O:10][CH:11]([O:16][CH2:17][CH3:18])[CH2:12][CH2:13][CH2:14][NH2:15])[CH3:9].C(=O)([O-])[O-].[K+].[K+]>C1C=CC=CC=1>[CH2:17]([O:16][CH:11]([O:10][CH2:8][CH3:9])[CH2:12][CH2:13][CH2:14][NH:15][C:1](=[O:3])[CH3:2])[CH3:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
C(C)OC(CCCN)OCC
Name
Quantity
24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 min.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
ADDITION
Type
ADDITION
Details
The residual oil is treated with vegetable charcoal in 300 ml of diethyl ether
FILTRATION
Type
FILTRATION
Details
after filtration and evaporation of the filtrate in vacuo, 37.3 g of oily product
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
C(C)OC(CCCNC(C)=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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